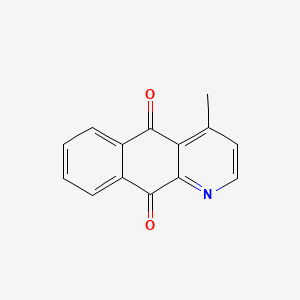
4-Methylbenzo(g)quinoline-5,10-dione
Vue d'ensemble
Description
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of benzo[g]quinoline-5,10-dione derivatives has been a topic of research in various studies. For instance, Krapcho et al. (1993) described the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione, showing the process of facile substitutions by diamines (Krapcho et al., 1993). Similarly, Bala et al. (2013) achieved the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via a copper(II) triflate-catalyzed intramolecular cyclization of N-propargylaminonaphthoquinones (Bala et al., 2013).
Structural and Chemical Properties
The study of the structural and chemical properties of these compounds is also significant. Prieto et al. (2007) explored the synthesis, structure, and properties of ruthenium(II) complexes with quinolinedione derivatives, including benzo[g]quinoline-5,10-dione, analyzing their potential antitumor activity (Prieto et al., 2007).
Catalysis and Green Chemistry Applications
In the field of green chemistry, Ghasemzadeh et al. (2017) demonstrated the use of magnetite nanoparticles-supported APTES as a powerful and recoverable nanocatalyst for the preparation of tetrahydrobenzo[g]quinoline-5,10-diones (Ghasemzadeh et al., 2017).
Applications in Drug Synthesis
The potential of these compounds in drug synthesis has been explored as well. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Propriétés
Numéro CAS |
96889-94-0 |
|---|---|
Nom du produit |
4-Methylbenzo(g)quinoline-5,10-dione |
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
Clé InChI |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
96889-94-0 |
Synonymes |
cleistopholine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



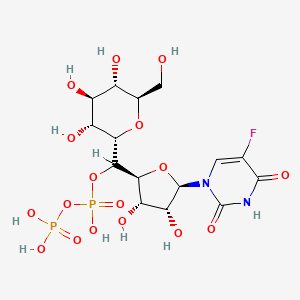
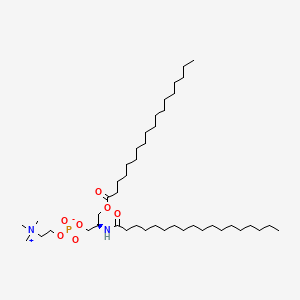
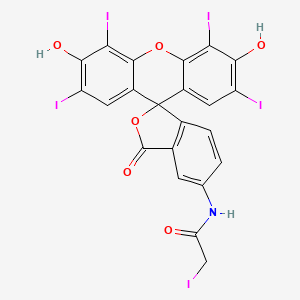

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)
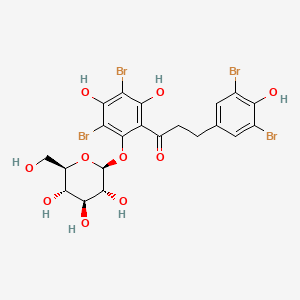
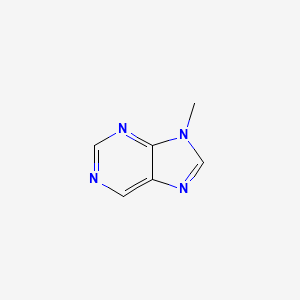





![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)